N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

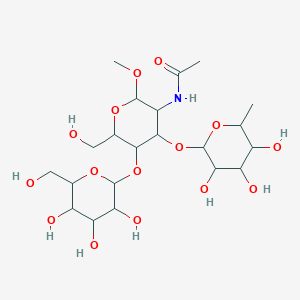

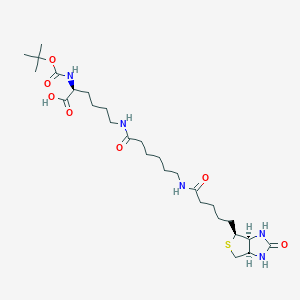

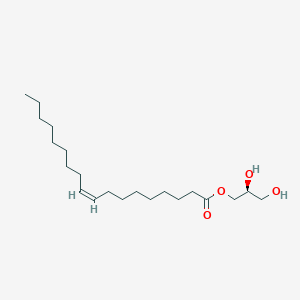

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine and related compounds involves multi-step processes, including the acylation of the ε-amino group of lysine with biotin and caproic acid derivatives, followed by the protection of the amino group with a Boc group. This method allows for the targeted insertion of biotin into peptides, enhancing their utility in biochemical assays. For example, Davies and Al-Jamri (2002) synthesized Boc-protected lysine building blocks using diethylene triamine pentaacetic acid (DTPA), a method that could be adapted for the synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine by replacing DTPA with biotin and caproyl derivatives (Davies & Al-Jamri, 2002).

Applications De Recherche Scientifique

Polymers for Biomedical Applications

Highly branched polymers, including those based on poly(amino acid)s like lysine, have significant potential in biomedical applications. These polymers, due to their biocompatibility, biodegradability, and ability to be metabolized, are being explored for use in delivery systems for genes and drugs, as well as for antiviral compounds. The structural versatility of lysine allows for the formation of branched structures which can be utilized in various biomedical engineering applications, such as non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).

L-lysine Production and Fermentation Technologies

The industrial production of L-lysine, an essential amino acid, has been the focus of research aimed at increasing productivity through strain development and fermentation technologies. L-lysine is utilized across various sectors, particularly in food and animal feed. The optimization of fermentation parameters, alongside advances in genetic engineering and conventional mutation techniques, has enabled the development of strains capable of producing high concentrations of L-lysine, highlighting its commercial significance and applications in enhancing nutritional value and food quality (Félix et al., 2019).

Chemically and Microbiologically Synthesized Poly(amino Acids)

Poly(glutamic acid) and poly(lysine) synthesized chemically and microbiologically exhibit notable properties such as water solubility, biodegradability, edibility, and non-toxicity, making them suitable for various biomedical materials, drug delivery carriers, and biological adhesives. Their applications extend across the healthcare sector, demonstrating the broad utility of amino acid-based polymers in medical science and engineering (Shih, Van & Shen, 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJWUKCJHUOTJU-MXBUBSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676258 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine | |

CAS RN |

102910-26-9 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)